3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Description
3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H17Cl2N3O and its molecular weight is 398.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Diversity
Research has highlighted the utility of structurally related benzimidazole derivatives in generating a wide array of compounds. For instance, Roman (2013) discussed generating a structurally diverse library through alkylation and ring closure reactions using related ketonic Mannich bases. This method showcases the adaptability of benzimidazole derivatives in creating various chemical structures, which could be foundational in developing new compounds with potential applications across scientific research domains, including material science and pharmaceuticals (Roman, 2013).
Antimicrobial and Antioxidant Activity
Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from structurally similar compounds, which were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase. The results revealed moderate to good binding energies, indicating potential antimicrobial and antioxidant activities. These findings underscore the significance of benzimidazole derivatives in medicinal chemistry, particularly in designing new drugs with antimicrobial and antioxidant properties (Flefel et al., 2018).
Catalytic Activity in Organic Synthesis
Akkoç et al. (2016) demonstrated the synthesis of novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes. These compounds exhibited high efficiency as catalysts in Suzuki–Miyaura cross-coupling reactions, showcasing the potential of benzimidazole derivatives in facilitating carbon–carbon bond formation, a crucial aspect of organic synthesis and pharmaceutical manufacturing (Akkoç et al., 2016).
Molecular Docking and Drug Design
Stepanenko et al. (2011) synthesized organometallic complexes with 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, demonstrating their potential as cyclin-dependent kinase (Cdk) inhibitors with applications in anticancer therapy. This work highlights the role of benzimidazole derivatives in the development of new therapeutic agents through molecular docking and structure-activity relationship studies, contributing to the field of drug design and discovery (Stepanenko et al., 2011).
Properties
IUPAC Name |
3-[1-[(2,6-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWVJINTCYPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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